5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide
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Overview
Description
5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic organic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted thiazole or benzamide derivatives .
Scientific Research Applications
5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or kinases involved in cell signaling pathways. The compound’s thiazole ring can interact with the active sites of these enzymes, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial properties.
N-(4-Methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide: Exhibits similar biological activities but with different molecular targets.
N-(3,5-Dimethylthiazol-2-yl)-2-methoxybenzamide: Another thiazole derivative with potential therapeutic applications
Uniqueness
5-Amino-2-methoxy-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, methoxy group, and thiazole ring makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-amino-2-methoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-3-2-7(12)6-8(9)10(15)14-11-13-4-5-17-11/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
ZUPRLVOSMKKAKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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